molecular formula C17H19N3O5S B2777009 Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 672949-43-8

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No.: B2777009
CAS No.: 672949-43-8
M. Wt: 377.42
InChI Key: CVFCZJJWGKWOIN-UHFFFAOYSA-N
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Description

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a suitable aldehyde or ketone under acidic conditions. Subsequent steps may include sulfanylation and esterification to introduce the sulfanyl and methyl ester groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other compounds within the quinazoline class, such as Imatinib and Gefitinib, share structural similarities.

  • Sulfanyl-containing compounds: Compounds with sulfanyl groups, like Sulfapyridine, have comparable functional groups.

Uniqueness: Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may contribute to distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-23-12-7-10-11(8-13(12)24-2)18-17(20-9-14(21)19-16(10)20)26-6-4-5-15(22)25-3/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFCZJJWGKWOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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